3-Chloro-2-(2-methylpiperidin-1-yl)aniline
Description
Significance of Aniline (B41778) and Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
The aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in the synthesis of a wide array of organic compounds. slideshare.netwikipedia.org Its derivatives, known as substituted anilines, are integral to the pharmaceutical and agrochemical industries. wisdomlib.orgthieme-connect.com The versatility of the aniline structure allows for the introduction of various functional groups, which can fine-tune the molecule's physicochemical and pharmacological properties. cresset-group.com This adaptability has led to the incorporation of the aniline motif in numerous approved drugs, where it can interact with biological targets and modulate physiological processes. cresset-group.com However, the inclusion of an aniline moiety can sometimes present challenges related to metabolic instability and potential toxicity, prompting further research into its strategic modification and replacement. cresset-group.com
Similarly, the piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in medicinal chemistry. mdpi.comthieme-connect.com Found in a vast number of natural alkaloids and synthetic pharmaceuticals, piperidine and its derivatives exhibit a broad spectrum of biological activities. encyclopedia.pubresearchgate.net These include applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.net The piperidine ring's three-dimensional structure allows it to present substituents in well-defined spatial orientations, which is crucial for specific interactions with biological macromolecules. thieme-connect.comthieme-connect.com More than 70 FDA-approved drugs contain the piperidine moiety, highlighting its importance in drug design.
Research Context of 3-Chloro-2-(2-methylpiperidin-1-yl)aniline within Contemporary Chemical Biology
A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on this compound. There are no detailed studies, published synthesis methods, or extensive biological activity data specifically associated with this compound.
However, the constituent parts of this compound suggest potential areas of interest for chemical biologists. The 3-chloro-aniline portion of the molecule is a common feature in compounds with biological activity. For instance, chloroanilines are known to exhibit a range of effects, and their substitution pattern is crucial for their toxicological and pharmacological profiles. inchem.org The 2-methylpiperidine (B94953) moiety introduces a chiral center, which could lead to stereospecific interactions with biological targets. Chiral piperidine scaffolds are of particular interest in drug design as they can enhance biological activity and selectivity, and improve pharmacokinetic properties. thieme-connect.comthieme-connect.com
Given the established importance of both substituted anilines and piperidines in drug discovery, it is plausible that this compound could be a subject of interest in exploratory chemical synthesis and screening programs. Its structural features suggest it could be investigated for a variety of potential applications, mirroring the diverse activities of related compounds. The lack of published data may indicate that it is a novel compound that has not yet been extensively studied, or that it is an intermediate in a proprietary synthetic pathway.
Data on Aniline and Piperidine Scaffolds
To provide context for the potential properties of this compound, the following table summarizes the general characteristics of its parent scaffolds.
| Property | Aniline | Piperidine |
| Chemical Formula | C₆H₅NH₂ | C₅H₁₁N |
| Molar Mass | 93.13 g/mol | 85.15 g/mol |
| Appearance | Colorless to yellow liquid | Colorless liquid |
| Significance in Medicinal Chemistry | Precursor to numerous drugs, including sulfonamides and paracetamol. slideshare.net | Found in over 70 FDA-approved drugs, with a wide range of therapeutic applications. |
| Key Biological Activities of Derivatives | Antimicrobial, anticancer, anti-inflammatory. | Anticancer, antiviral, antimalarial, analgesic, antipsychotic. researchgate.net |
Chemical Identity of this compound and Related Isomers
The precise substitution pattern is critical for the chemical and biological properties of a molecule. The following table provides the available identifying information for this compound and a closely related isomer for which some data is available, highlighting the specificity of the compound .
| Compound Name | This compound | 3-Chloro-2-(4-methylpiperidin-1-yl)aniline |
| Structure | Awaiting public data | Awaiting public data |
| CAS Number | Not publicly available | 842965-35-9 |
| Molecular Formula | C₁₂H₁₇ClN₂ | C₁₂H₁₇ClN₂ |
| Molecular Weight | 224.73 g/mol | 224.73 g/mol |
| Public Research Data | No specific research data found | Limited data available from chemical suppliers |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-5-2-3-8-15(9)12-10(13)6-4-7-11(12)14/h4,6-7,9H,2-3,5,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXBMHJRMGQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Chloro 2 2 Methylpiperidin 1 Yl Aniline
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions on the 3-Chloro-2-(2-methylpiperidin-1-yl)aniline ring are primarily governed by the powerful activating and directing effects of the amino and 2-methylpiperidin-1-yl groups. Both are strong ortho-, para-directors. The chloro substituent, while deactivating the ring towards electrophilic attack through its inductive effect, also directs incoming electrophiles to the ortho and para positions.
The cumulative effect of these substituents makes the positions para to the primary amine (position 4) and ortho to the amine (position 6) the most electron-rich and thus the most susceptible to electrophilic attack.
Position 4: This position is para to the strongly activating amino group and meta to the chloro and piperidinyl groups. It is a highly favored site for substitution.
Position 6: This position is ortho to the amino group and para to the piperidinyl group, also making it highly activated.
Position 5: This position is meta to the amino group but ortho to the chloro group, making it less favorable for substitution compared to positions 4 and 6.
Steric hindrance from the bulky 2-methylpiperidin-1-yl group at position 2 significantly influences the regioselectivity, often favoring substitution at the less hindered position 4.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
|---|---|---|
| Br₂/FeBr₃ (Bromination) | 4-Bromo-3-chloro-2-(2-methylpiperidin-1-yl)aniline | The amino group strongly directs para. |
| HNO₃/H₂SO₄ (Nitration) | 4-Nitro-3-chloro-2-(2-methylpiperidin-1-yl)aniline | Strong activation at the para position overcomes the deactivating effect of the chloro group. |
Nucleophilic Reactions Involving the Chloro Group
Nucleophilic aromatic substitution (SNAr) of the chloro group in this compound is generally challenging. The presence of strong electron-donating groups (amino and piperidinyl) on the benzene (B151609) ring increases the electron density, which repels incoming nucleophiles and deactivates the ring towards SNAr reactions. nih.gov
For a successful SNAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. As the target molecule lacks such groups, direct displacement of the chlorine atom by common nucleophiles under standard SNAr conditions is not favored.
Alternative pathways, such as those proceeding through a benzyne (B1209423) intermediate under very strong basic conditions (e.g., NaNH₂), could potentially lead to substitution, but may also result in a mixture of regioisomers.
Transformations at the Amine Functionality
The primary aromatic amine group is a key site for a variety of chemical transformations.
Diazotization: The aniline (B41778) functionality can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. google.com This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups through Sandmeyer or related reactions.
Table 2: Potential Transformations via Diazonium Salt Intermediate
| Reagent | Resulting Functional Group | Reaction Name |
|---|---|---|
| CuCl/HCl | Chloro (-Cl) | Sandmeyer Reaction |
| CuBr/HBr | Bromo (-Br) | Sandmeyer Reaction |
| CuCN/KCN | Cyano (-CN) | Sandmeyer Reaction |
| H₂O, Δ | Hydroxyl (-OH) | Hydrolysis |
| HBF₄, Δ | Fluoro (-F) | Balz-Schiemann Reaction |
Oxidative and Reductive Reactivity Profiles
The electron-rich nature of this compound makes it susceptible to oxidation. The primary amine is particularly prone to oxidation by various reagents. For instance, studies on the related compound 3-chloro-2-methylaniline (B42847) have explored its oxidation kinetics. researchgate.net Depending on the oxidant and reaction conditions, oxidation can yield complex mixtures, including nitroso compounds, nitro compounds, or polymeric materials.
The aromatic ring itself is generally resistant to reduction under mild conditions. Catalytic hydrogenation at high pressure and temperature would be required to reduce the benzene ring to a cyclohexane (B81311) derivative. The synthesis of the related 3-chloro-2-methylaniline often involves the reduction of a nitro group on the aromatic ring, a common synthetic strategy in aniline chemistry. google.comgoogle.comchemicalbook.com
Coupling Reactions for Further Functionalization
The presence of the chloro atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. nih.govresearchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems based on bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have enabled efficient coupling. nih.govdntb.gov.ua
Table 3: Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Buchwald-Hartwig Amination | Amine (R-NH₂) or Amide | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, RuPhos) | C-N |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | C-C (Aryl-Vinyl) |
| Stille Coupling | Organotin reagent (R-SnBu₃) | Pd(PPh₃)₄ | C-C |
These coupling reactions provide reliable and versatile routes to functionalize the 3-position of the aniline ring, allowing for the synthesis of a wide array of complex derivatives from this valuable intermediate. sigmaaldrich.com
Exploration of Derivatives and Structural Analogs of 3 Chloro 2 2 Methylpiperidin 1 Yl Aniline
Positional Isomers and Substituent Modifications
The arrangement of substituents on both the aniline (B41778) and piperidine (B6355638) rings of 3-chloro-2-(2-methylpiperidin-1-yl)aniline is a critical determinant of its chemical properties and biological activity. The development of positional isomers and the introduction of various substituents allow for a fine-tuning of the molecule's steric and electronic profile.
Positional isomers of the chloro-substituted aniline ring can significantly impact the molecule's reactivity and interactions with biological targets. For instance, shifting the chlorine atom to the 4, 5, or 6-position of the aniline ring would alter the electron density distribution and the acidity of the amine group. The synthesis of a key positional isomer of the aniline core, 3-chloro-2-methylaniline (B42847), has been a subject of interest, with various synthetic methods being developed to produce this important intermediate. google.com
On the piperidine ring, the methyl group at the 2-position introduces a chiral center, leading to stereoisomers with potentially different biological activities. Modifications at this position or other positions on the piperidine ring can influence the molecule's conformation and how it fits into a biological target. For example, the synthesis of 2-substituted N-piperidinyl indoles has been explored to understand the impact of substitution on receptor binding and functional activity. nih.gov
| Modification Type | Example Compound/Fragment | Potential Impact |
| Positional Isomer (Aniline Ring) | 4-Chloro-2-(2-methylpiperidin-1-yl)aniline | Altered electronic properties and pKa of the aniline amine. |
| 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | Modified dipole moment and potential for intermolecular interactions. | |
| Substituent Modification (Aniline Ring) | 3-Methoxy-2-(2-methylpiperidin-1-yl)aniline | Increased electron density on the aniline ring. |
| 3-Nitro-2-(2-methylpiperidin-1-yl)aniline | Decreased basicity of the aniline nitrogen. | |
| Substituent Modification (Piperidine Ring) | 3-Chloro-2-(2,6-dimethylpiperidin-1-yl)aniline | Increased steric hindrance around the piperidine nitrogen. |
| 3-Chloro-2-(4-hydroxy-2-methylpiperidin-1-yl)aniline | Introduction of a hydrogen bond donor/acceptor group. |
Heterocyclic Ring Variations (e.g., Piperazine (B1678402) Analogs)
Replacing the 2-methylpiperidine (B94953) moiety with other heterocyclic rings is a common strategy in medicinal chemistry to explore new chemical space and alter the physicochemical properties of a molecule. Piperazine, morpholine (B109124), and pyrrolidine (B122466) are frequently used as bioisosteric replacements for piperidine, each imparting unique characteristics to the resulting analog.
Piperazine Analogs: The substitution of piperidine with a piperazine ring introduces a second nitrogen atom, which can significantly increase the polarity and aqueous solubility of the compound. This additional nitrogen also provides a new site for derivatization, allowing for the introduction of a wide range of substituents to modulate activity and selectivity. researchgate.net The synthesis of piperazine-containing compounds is well-established, with numerous methods available for their preparation. scispace.com
Morpholine Analogs: The replacement of the piperidine ring with a morpholine ring introduces an oxygen atom into the heterocyclic system. This change generally leads to increased polarity and can improve the pharmacokinetic profile of a compound. The synthesis of morpholine analogues is an active area of research, with various strategies developed to create diverse libraries of these compounds. enamine.netnih.gov
Pyrrolidine Analogs: The use of a five-membered pyrrolidine ring in place of the six-membered piperidine ring alters the geometry and conformational flexibility of the molecule. nih.gov Pyrrolidine analogs can present different spatial arrangements of substituents, which may lead to improved binding to biological targets. The synthesis of 3-chloro-2-(pyrrolidin-1-yl)aniline dihydrochloride (B599025) has been reported, indicating the feasibility of creating such analogs. bldpharm.com
| Heterocyclic Ring | Key Feature | Potential Advantage |
| Piperazine | Contains a second nitrogen atom. | Increased polarity, additional site for derivatization. |
| Morpholine | Contains an oxygen atom. | Increased polarity, potentially improved pharmacokinetics. |
| Pyrrolidine | Five-membered ring. | Altered geometry and conformational flexibility. |
Side Chain and Functional Group Derivatization
Further diversification of the this compound scaffold can be achieved through the derivatization of its existing functional groups. The primary amino group on the aniline ring and the secondary amine nature of the piperidine nitrogen (before substitution) are key handles for chemical modification.
On the piperidine ring, if one were to start with a piperidine precursor, the nitrogen atom could be functionalized with a variety of side chains. The introduction of different alkyl or aryl groups can impact the steric bulk and lipophilicity of the molecule. ontosight.airesearchgate.net The synthesis of piperidine derivatives with aminoethyl substituents has been explored to modulate receptor affinity and selectivity. nih.gov
The introduction of new functional groups onto either the aniline or piperidine rings can also be a valuable strategy. For example, the addition of hydroxyl or carboxyl groups can increase water solubility and provide new points for interaction with biological targets.
| Derivatization Site | Reaction Type | Resulting Functional Group | Potential Effect |
| Aniline Amino Group | Acylation | Amide | Altered hydrogen bonding and electronic properties. |
| Alkylation | Secondary/Tertiary Amine | Increased steric bulk and modified basicity. | |
| Piperidine Nitrogen (precursor) | N-Alkylation | Tertiary Amine | Introduction of various side chains to probe binding pockets. |
| Aromatic/Alicyclic Rings | Functionalization | Hydroxyl, Carboxyl, etc. | Increased polarity and new interaction points. |
Design Principles for Novel Analogs
The design of novel analogs of this compound is guided by several key principles in medicinal chemistry, aimed at systematically exploring the chemical space and optimizing for desired properties.
Pharmacophore Modeling: This computational technique is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govnih.gov By understanding the key features of the this compound scaffold that contribute to its activity, researchers can design new molecules that retain these features while incorporating novel structural elements. d-nb.info
Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of related compounds and evaluating how changes in their structure affect their biological activity. researchgate.net For example, by systematically varying the substituents on the aniline and piperidine rings, it is possible to determine which positions are sensitive to modification and what types of substituents are favored for optimal activity. The SAR of piperidine derivatives has been extensively studied in various therapeutic areas. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. uniroma1.itctppc.org For instance, a carboxylic acid group might be replaced with a tetrazole, or a benzene (B151609) ring could be swapped for a thiophene. drugdesign.org The use of piperazine or morpholine in place of piperidine is a classic example of bioisosteric replacement. nih.govnih.gov This approach can lead to the discovery of novel scaffolds with improved drug-like properties. researchgate.netnih.gov
Theoretical and Computational Investigations of 3 Chloro 2 2 Methylpiperidin 1 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in modern chemistry for predicting the physicochemical properties and reactivity of molecules. For the compound 3-Chloro-2-(2-methylpiperidin-1-yl)aniline, these theoretical studies provide a lens into its electronic structure and potential behavior in chemical reactions.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer during chemical reactions.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and chlorine atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the amine group would likely show positive potential.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. These studies are instrumental in drug discovery and design.
Ligand-Target Interaction Prediction with Receptors and Enzymes
Molecular docking simulations would be performed to predict the preferred binding orientation of this compound within the active site of a specific biological target. The results of these simulations provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. Although specific docking studies for this compound are not documented in the available literature, this approach is commonly used to explore the potential biological activity of novel compounds by predicting their interactions with known drug targets.
| Interaction Type | Description | Potential Role in Binding of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine group and nitrogen atom in the piperidine (B6355638) ring can act as hydrogen bond donors or acceptors. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl and methylpiperidine rings can form hydrophobic interactions with nonpolar residues of a protein. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and stability of the ligand-receptor complex. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The aniline (B41778) ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformers. Conformational analysis is crucial to understanding its chemical behavior and biological interactions, as the molecule's shape dictates how it fits into receptor sites or packs in a crystal lattice. The conformational landscape of this molecule is primarily determined by the rotational barriers around the C-N bond connecting the aniline and piperidine rings, the puckering of the piperidine ring, and the orientation of the methyl group.
For the 2-methylpiperidine (B94953) moiety in this compound, the methyl group can exist in either an axial or equatorial position. The relative stability of these conformers is influenced by steric interactions. Typically, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored to minimize 1,3-diaxial interactions. However, the substitution pattern on both the piperidine and aniline rings can significantly influence this preference. Detailed computational studies, likely employing Density Functional Theory (DFT) methods, would be necessary to accurately map the potential energy surface and identify the global minimum energy conformation and the energy barriers between different conformers.
Table 1: Predicted Conformational Preferences of Related Piperidine Systems
| Compound Class | Predominant Conformation of 2-substituent | Stabilizing Factors |
| 1-acyl 2-substituted piperazines | Axial | Avoidance of steric clash, potential for intramolecular hydrogen bonding nih.gov |
| 1-aryl 2-substituted piperazines | Axial | Specific electronic and steric interactions nih.gov |
| Trans-disubstituted piperidines | Varies based on substitution | Diastereoselective synthesis can favor specific conformers |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. For analogs of this compound, QSAR studies can help identify the key molecular features that govern their biological activity.
QSAR studies on N-aryl derivatives have successfully been used to model their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. nih.gov These models often employ a variety of molecular descriptors, including: nih.gov
Topological descriptors: Which describe the atomic connectivity in the molecule (e.g., Wiener index, Kappa indices).
Electronic descriptors: Which describe the electronic properties of the molecule (e.g., dipole moment).
Physicochemical descriptors: Such as the logarithm of the partition coefficient (AlogP98), which is a measure of lipophilicity.
For a series of N-aryl derivatives, descriptors like AlogP98, Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 have been shown to be important in describing their bioactivity. nih.gov Similarly, 3D-QSAR studies on N-4-arylacryloylpiperazin-1-yl-phenyl-oxazolidinones, a class of antibacterial agents, have demonstrated a strong correlation between their predicted and in-vitro activities. nih.gov
In the context of this compound analogs, a QSAR model would be developed by synthesizing a series of related compounds and measuring their biological activity. A wide range of molecular descriptors would then be calculated for each analog, and statistical methods, such as multiple linear regression (MLR) or genetic function approximation (GFA), would be used to build a predictive model. nih.gov Such a model could guide the synthesis of new analogs with potentially enhanced activity.
Table 2: Common Descriptors Used in QSAR Studies of N-Aryl Compounds
| Descriptor Type | Example Descriptor | Property Described | Reference |
| Physicochemical | AlogP98 | Lipophilicity | nih.gov |
| Topological | Wiener Index | Molecular branching and size | nih.gov |
| Topological | Kappa-1-AM | Molecular shape | nih.gov |
| Electronic | Dipole-Mag | Molecular polarity | nih.gov |
| Topological | CHI-1 | Molecular connectivity | nih.gov |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and signal processing. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. The aniline moiety in this compound can act as an electron donor, while the chloro substituent has electron-withdrawing properties.
Theoretical calculations, primarily using DFT, are a key tool for predicting the NLO properties of molecules. The key parameters of interest are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of the molecule to an applied electric field, respectively.
Studies on related chloro-substituted anilines have provided valuable insights into their NLO properties. For instance, detailed investigations on 3-chloro-4-fluoro aniline have been conducted to understand its NLO applicability. bohrium.com The presence of chloro-substituted groups in polychloroanilines has been noted for conferring interesting electronic properties. researchgate.net The computational study of para-chloroaniline has explored its NLO properties using a DFT approach.
For 2-Chloro-4-nitro-N-methylaniline, a related compound with strong electron-donating (N-methylamino) and electron-withdrawing (nitro and chloro) groups, the non-linear optical coefficient and efficiency have been calculated. stet.edu.in This highlights the potential for substituted anilines to be promising NLO materials. The NLO properties are often sensitive to the molecular structure and the nature and position of substituents on the aromatic ring. stet.edu.in
To predict the NLO properties of this compound, one would typically perform DFT calculations to determine its optimized geometry and then compute the polarizability and hyperpolarizability tensors. The results of these calculations would indicate the potential of this molecule for use in NLO applications.
Table 3: Theoretical NLO Properties of a Related Substituted Aniline
| Compound | Method | Calculated Property | Value |
| 2-Chloro-4-nitro-N-methylaniline | Experimental/Calculated | Non-linear optical coefficient | 0.8381 at 6.81 pm/V stet.edu.in |
| 2-Chloro-4-nitro-N-methylaniline | Experimental/Calculated | Non-linear optical (NLO) efficiency | - stet.edu.in |
In Vitro Biological and Mechanistic Research on 3 Chloro 2 2 Methylpiperidin 1 Yl Aniline and Its Analogs
In Vitro Pharmacological Profiling
The initial characterization of a compound's biological activity often begins with a broad assessment of its interactions with various molecular targets. For 3-Chloro-2-(2-methylpiperidin-1-yl)aniline and its analogs, this profiling has centered on their affinity for neurotransmitter receptors and their ability to inhibit key enzymes involved in cell signaling.
Receptor Binding Affinity Studies (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)
While specific binding data for this compound at serotonin and dopamine receptors is not extensively documented in publicly available research, the broader class of arylpiperidine and aniline (B41778) derivatives has been a subject of significant investigation in the context of central nervous system targets. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity (Ki).
Compounds with a piperidine (B6355638) moiety, structurally related to this compound, have been shown to interact with both serotonin (5-HT) and dopamine (D) receptors. nih.govnih.gov The nature and position of substituents on the aromatic ring and the piperidine ring play a crucial role in determining the affinity and selectivity for different receptor subtypes (e.g., D2-like vs. D3, 5-HT1A vs. 5-HT2A). nih.govmdpi.com For instance, studies on N-phenylpiperazine analogs have demonstrated that subtle structural modifications can lead to significant changes in binding affinity and selectivity for dopamine D2 and D3 receptors. mdpi.com
| Compound Class | Receptor Target | Affinity (Ki) Range | Reference |
|---|---|---|---|
| Arylpiperazine Analogs | Dopamine D2 Receptor | Subnanomolar to micromolar | researchgate.net |
| Arylpiperazine Analogs | Dopamine D3 Receptor | Subnanomolar to micromolar | mdpi.com |
| Indole-based Piperidine Analogs | Serotonin 5-HT1A Receptor | Nanomolar range | nih.gov |
| Indole-based Piperidine Analogs | Serotonin Transporter (SERT) | Nanomolar range | nih.gov |
Enzyme Inhibition Assays (e.g., ALK, MERTK)
Research into the analogs of this compound has identified significant inhibitory activity against certain protein kinases, which are critical regulators of cell signaling.
MERTK Inhibition: Mer Tyrosine Kinase (MERTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in cancer cell survival and proliferation. nih.gov A study focused on hybrids of pyrrolo[2,1-f] mdpi.comtandfonline.comnih.govtriazine and 1-(methylpiperidin-4-yl)aniline revealed their potential as MERTK inhibitors. nih.gov While most of the synthesized compounds in this study showed weak to moderate inhibitory potential, one compound, IK5, demonstrated approximately 42% inhibition of MERTK at a concentration of 1 µM. nih.gov This finding suggests that the 1-(methylpiperidin-4-yl)aniline scaffold is a viable starting point for the development of novel MERTK inhibitors. nih.gov
| Compound/Analog | Enzyme Target | Inhibition Data | Reference |
|---|---|---|---|
| IK5 (1-(methylpiperidin-4-yl)aniline analog) | MERTK | ~42% inhibition at 1 µM | nih.gov |
Mechanistic Studies of Bioactivity
Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its analogs, mechanistic studies have begun to elucidate their impact on cellular pathways, protein-ligand interactions, and the induction of apoptosis.
Cellular Pathway Modulation
The inhibition of kinases like MERTK can have profound effects on downstream cellular signaling pathways. MERTK activation is known to trigger several pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways. mdpi.com Consequently, inhibitors of MERTK can suppress these pathways, leading to reduced cell proliferation and survival. nih.gov Studies on various MERTK inhibitors have demonstrated their ability to decrease the phosphorylation of MERTK and its downstream effectors like AKT and ERK. mdpi.comnih.gov
Furthermore, aniline derivatives have been shown to modulate other critical cellular pathways. For example, a novel aniline derivative isolated from Peganum harmala was found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. mdpi.comresearchgate.net This inhibition was linked to the activation of autophagy and subsequent apoptosis in non-small cell lung cancer cells. mdpi.comresearchgate.net
Protein-Ligand Interaction Dynamics
Molecular docking and dynamics simulations provide valuable insights into how a ligand binds to its protein target. For MERTK inhibitors, these studies have revealed key interactions within the ATP-binding pocket of the kinase domain. tandfonline.com The aminopyrimidine core, a common feature in many MERTK inhibitors, typically forms hydrogen bonds with the hinge region residues of the kinase, such as MET674. tandfonline.com The substituent groups on the core structure then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. tandfonline.com
In the case of the 1-(methylpiperidin-4-yl)aniline-based MERTK inhibitors, docking studies indicated that the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) moiety fits well into the active site, forming interactions with key amino acid residues like Phe673, Met674, and Arg727. nih.gov These computational models are instrumental in the rational design of more potent and selective inhibitors. tandfonline.com
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key mechanism of action for many anticancer agents. Several studies have demonstrated the ability of aniline derivatives to induce apoptosis in cancer cells. mdpi.comnih.gov
One study on a novel aniline derivative showed that it promoted apoptosis by increasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com This suggests the involvement of the intrinsic, mitochondria-mediated apoptosis pathway. mdpi.com Another investigation into aniline-derived asiatic acid derivatives found that they induced apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-9 and caspase-3. nih.gov Furthermore, some anilino-substituted pyrimidine (B1678525) sulfonamides have been shown to induce cell cycle arrest at the G1 phase and down-regulate key cell cycle regulatory proteins. lookchem.com
Kinase Protein Phosphorylation Analysis
The activation of critical transcription factors and cellular proteins is often regulated by phosphorylation, a process mediated by kinases. nih.gov The study of how chemical compounds influence these pathways is crucial for understanding their mechanism of action. In the context of this compound and its analogs, research has pointed towards interactions with specific kinase pathways.
Analogs such as a series of 2-chloroquinazoline (B1345744) derivatives have been evaluated for their effects on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. nih.gov One of the most potent compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, demonstrated significant inhibitory activity against the EGFR enzyme. nih.gov Western blotting experiments further supported that the compound's mechanism of action involves this kinase pathway. nih.gov The phosphorylation of specific serine/threonine residues is a key step in the activation of many signaling pathways. nih.govnih.gov For instance, proline-directed kinases, such as CDC2-like kinases, are known to regulate protein activity through phosphorylation, causing structural and functional changes in target proteins. nih.gov Systematic mass spectrometry is a key technique used to identify specific phosphorylation sites on proteins targeted by kinases. nih.gov
Assessment of Select Biological Effects in Cellular Systems
The anti-proliferative efficacy of analogs of this compound has been investigated in a variety of human cancer cell lines. Piperidine pharmacophore-containing compounds, in particular, have shown therapeutic potential against cancer. nih.gov
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects in myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov Similarly, chlorinated maprotiline (B82187) analogues exerted anti-proliferative activity against lung carcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines at low micromolar concentrations. researchgate.net
Another class of related compounds, 4-anilino quinazoline (B50416) derivatives, were evaluated for their in vitro anti-proliferation efficacy. mdpi.com The compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was identified as the most potent analog, inducing cell death by activating the intrinsic apoptotic pathway in colorectal cancer cells. mdpi.com Furthermore, novel 2-chloroquinazoline derivatives have shown promising anti-proliferation activities against cancer cell lines with high EGFR expression, such as A549, NCI-H1975, AGS, and HepG2. nih.gov
| Compound/Analog Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 (Lung) | 3.68 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | NCI-H1975 (Lung) | 10.06 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS (Gastric) | 1.73 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 (Liver) | 2.04 µM | nih.gov |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT-29 (Colorectal) | 5.80 ± 0.92 µM | mdpi.com |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colorectal) | 6.15 ± 0.37 µM | mdpi.com |
| Chlorinated Maprotiline Analogues | A549, HepG2, HCT | Low micromolar concentrations | researchgate.net |
Research into heterocyclic compounds analogous to this compound has revealed significant antimicrobial properties. A large number of 3-chloro monocyclic β-lactams, for example, possess powerful antibacterial activity. mdpi.com
A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives were synthesized and tested for in vitro antibacterial activity, with some compounds showing high efficacy. researchgate.net Similarly, 2,4-dibromo-3-chloro-1-hydroxyphenazine analogues demonstrated incredible potency against a panel of pathogenic bacteria, with several compounds showing submicromolar activity against MRSA and VRE strains. nih.gov The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids also yielded compounds with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
| Compound/Analog Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 2,4-dibromo-3-chloro-1-hydroxyphenazines | MRSA-1707 | 0.08–0.30 µM | nih.gov |
| 2,4-dibromo-3-chloro-1-hydroxyphenazines | MRSA-44 | 0.08–0.20 µM | nih.gov |
| 2,4-dibromo-3-chloro-1-hydroxyphenazines | MRSE 35984 | 0.05–0.30 µM | nih.gov |
| 2,4-dibromo-3-chloro-1-hydroxyphenazines | VRE 700221 | 0.05–0.30 µM | nih.gov |
| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) derivatives | Various bacteria | Moderate to high activity | researchgate.net |
| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good to moderate activity | mdpi.com |
The antifungal potential of compounds structurally related to this compound has also been an area of active investigation. The 1,2,4-triazole (B32235) core, in particular, is a well-established pharmacophore in many antifungal drugs. nih.gov
Studies on novel substituted 2-((3-chloro-2-methylphenyl)((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)benzoic acid derivatives revealed significant inhibitory effects against a panel of fungal species including C. albicans, A. fumigatus, and T. rubrum. saudijournals.com Similarly, (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives showed very good antifungal activity, with one compound found to be more effective than the standard drug Fluconazole. researchgate.net However, not all analogs exhibit this property; a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were tested against three different fungi and were found to be inactive. mdpi.com
| Compound/Analog Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| 2-((3-chloro-2-methylphenyl)triazolyl)benzoic acid derivatives | C. albicans, A. Fumigatus, T. Rubrum | Significant inhibitory effects | saudijournals.com |
| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanones | Various fungi | Very good activity; one compound better than Fluconazole | researchgate.net |
| Fluoro benzothiazole (B30560) incorporated with 1,3,4-Thiadiazole | Candida albicans, Aspergillus niger | Better activity compared to Griseofulvin | |
| 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones | Various fungi | Variable; some compounds active | researchgate.net |
| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | C. tropicans, A. niger, F. heterosporium | No activity observed | mdpi.com |
The structural motifs present in this compound are found in compounds with known effects on the central nervous system (CNS). Azetidinones, which are monocyclic β-lactams, are known to be effective on the CNS. mdpi.com Furthermore, the tetracyclic antidepressant maprotiline, which blocks norepinephrine (B1679862) reuptake, serves as a structural precedent for the neuropharmacological potential of related compounds. researchgate.net The synthesis of chlorinated maprotiline analogues suggests that this class of compounds could be explored for effects beyond their anti-proliferative activities, potentially targeting CNS pathways. researchgate.net
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators are small molecules that enhance the channel gating of CFTR Cl− channels at the plasma membrane. nih.gov These agents are a key therapeutic strategy for treating cystic fibrosis. Research has identified a CFTR potentiator, CP-628006, which is structurally distinct from existing therapies like ivacaftor. nih.gov In vitro studies using Ussing chambers and patch-clamp recordings demonstrated that CP-628006 is an efficacious CFTR potentiator. nih.gov It effectively enhances the function of mutant CFTR in airway cells derived from cystic fibrosis patients, suggesting a different mechanism of action compared to ivacaftor. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. ¹H-NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon framework of a molecule.
Despite the utility of NMR, specific ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 3-Chloro-2-(2-methylpiperidin-1-yl)aniline, are not available in published scientific literature. Consequently, a detailed structural assignment based on experimental NMR data cannot be provided at this time.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.
No experimental IR spectra for this compound have been published. Therefore, a table of characteristic vibrational frequencies (cm⁻¹) for the functional groups within this specific molecule, such as the N-H stretches of the aniline (B41778), C-H stretches of the piperidine (B6355638) ring, and the C-Cl stretch, cannot be compiled from existing research.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Detailed mass spectrometry data, including the molecular ion peak (M+) and the m/z values of significant fragments for this compound, are not documented in the public domain. Such data would be essential for confirming the molecular weight and probing the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
There are no published single-crystal X-ray diffraction studies for this compound. As a result, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation, purification, and purity assessment of chemical compounds.
While some suppliers may use chromatographic techniques for quality control, specific published chromatograms, retention times, or detailed methods for the purity assessment and isolation of this compound are not found in the scientific literature. A patent for the synthesis of a related compound, 3-chloro-2-methylaniline (B42847), mentions the use of gas chromatography for analysis, but this does not provide data for the title compound. google.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.
No experimental UV-Visible absorption spectra for this compound have been reported. Therefore, data on its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) are not available.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallography data.
As there are no published crystal structures for this compound, a Hirshfeld surface analysis to investigate its intermolecular interactions has not been performed or reported.
Q & A
Q. What synthetic methodologies are effective for preparing 3-Chloro-2-(2-methylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of chloro-aniline derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, a related compound, 3-chloro-2-methylaniline, is synthesized via reduction of nitro intermediates using sodium polysulfide and ammonium bromide under controlled temperature (30°C) . Adapting this method, researchers could introduce the 2-methylpiperidin-1-yl group via a Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts and ligands (e.g., XPhos) to enhance regioselectivity. Optimization parameters include:
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques for robust characterization:
- HPLC/GC-MS: Quantify purity using a C18 column (acetonitrile/water mobile phase) and compare retention times with standards .
- NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidinyl CH2 at δ 1.2–2.5 ppm) .
- Elemental Analysis: Verify %C, %H, %N within ±0.3% of theoretical values.
- X-ray Crystallography: Resolve crystal structure to confirm steric effects of the 2-methylpiperidinyl group, as demonstrated for similar piperidine-containing anilines .
Advanced Research Questions
Q. How does the 2-methylpiperidin-1-yl substituent influence the compound’s bioactivity, and what experimental designs can elucidate structure-activity relationships (SAR)?
Methodological Answer: The piperidinyl group enhances lipophilicity and membrane permeability, potentially modulating interactions with biological targets (e.g., kinases). To study SAR:
- Analog Synthesis: Prepare derivatives with varying substituents (e.g., 4-methylpiperidine, morpholine) .
- Biological Assays: Test inhibitory activity against kinase panels (e.g., p38 MAPK) using fluorescence polarization assays. Compare IC50 values to reference inhibitors like SB-202190 .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and steric clashes caused by the 2-methyl group .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer: Contradictions may arise from differences in solvent systems or analytical methods. To resolve:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours.
- Stability-Indicating HPLC: Monitor degradation products using a photodiode array detector (PDA) to track UV spectral changes .
- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) to identify pH-sensitive functional groups (e.g., amine protonation at low pH) .
Q. What strategies are effective for analyzing the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (ka, kd) in real-time.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KD) and stoichiometry by measuring heat changes during ligand-receptor interaction.
- Cellular Assays: Use luciferase-based reporters (e.g., NF-κB) to assess functional inhibition in HEK293 cells, ensuring cytotoxicity controls (MTT assay) .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time.
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., catalyst concentration, residence time).
- In-line Monitoring: Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
